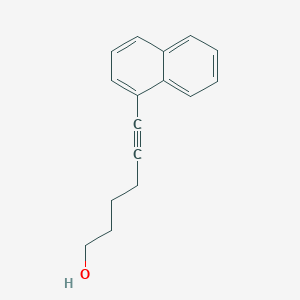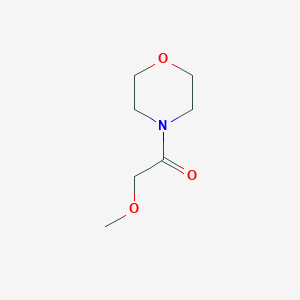![molecular formula C12H9Cl3O2 B12611647 2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol CAS No. 918967-81-4](/img/structure/B12611647.png)
2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4’,5-Trichloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol is a chlorinated biphenyl compound with the molecular formula C12H7Cl3O2 It is a derivative of biphenyl, where three chlorine atoms and two hydroxyl groups are substituted at specific positions on the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’,5-Trichloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol typically involves the chlorination of biphenyl followed by hydroxylation. One common method is the Friedel-Crafts acylation of biphenyl with trichloroacetyl chloride, followed by reduction and hydroxylation . The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and the reactions are carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorine gas and catalysts to ensure high yield and purity. The hydroxylation step can be achieved using hydrogen peroxide or other oxidizing agents under controlled conditions to introduce the hydroxyl groups at the desired positions.
化学反应分析
Types of Reactions
2,4’,5-Trichloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or hydroxyl groups.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like or can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated biphenyl derivatives.
科学研究应用
2,4’,5-Trichloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2,4’,5-Trichloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Similar Compounds
2,4’,5-Trichlorobiphenyl: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
2,4,5-Trichlorophenoxyacetic acid: A herbicide with different functional groups and applications.
2,3’,4’,5-Tetrachlorobiphenyl: Contains an additional chlorine atom, altering its chemical properties and reactivity.
Uniqueness
2,4’,5-Trichloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in various fields of research and industry.
属性
CAS 编号 |
918967-81-4 |
|---|---|
分子式 |
C12H9Cl3O2 |
分子量 |
291.6 g/mol |
IUPAC 名称 |
3,6-dichloro-4-(4-chlorophenyl)cyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C12H9Cl3O2/c13-7-3-1-6(2-4-7)8-5-9(14)11(16)12(17)10(8)15/h1-5,11-12,16-17H |
InChI 键 |
LNMZGCPAZNPWRJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(C(C(C(=C2)Cl)O)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Azabicyclo[3.2.2]nonane, 7-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12611574.png)

![1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene](/img/structure/B12611585.png)
![N-[4-(Aminomethyl)cyclohexyl]-4-(pyridin-2-yl)-1,3-thiazol-2-amine](/img/structure/B12611588.png)
![Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B12611601.png)
![Ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12611603.png)
![{7-Methoxy-2-[(propan-2-yl)amino]quinazolin-6-yl}(phenyl)methanone](/img/structure/B12611605.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl-](/img/structure/B12611616.png)
![[(4-Oxo[1,1'-biphenyl]-1(4H)-yl)oxy]acetaldehyde](/img/structure/B12611617.png)
![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2-phenyl-](/img/structure/B12611637.png)
![2-[4-(Methoxymethoxy)butyl]-1,3-dithiane](/img/structure/B12611639.png)

